molecular formula C7H5N3O4S B13600782 3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B13600782
M. Wt: 227.20 g/mol
InChI Key: LRPFNIQPMCMCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with a unique structure that includes both amino and nitro functional groups attached to a benzothiazole ring. This compound is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione typically involves the nitration of 3-amino-1lambda6,2-benzothiazole-1,1-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3,5-diamino-1lambda6,2-benzothiazole-1,1-dione.

    Substitution: Formation of substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1lambda6,2-benzothiazole-1,1-dione
  • 5-Nitro-1lambda6,2-benzothiazole-1,1-dione
  • 3,5-Diamino-1lambda6,2-benzothiazole-1,1-dione

Uniqueness

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both amino and nitro groups on the benzothiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its versatility in various applications. The combination of these functional groups also contributes to its potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H5N3O4S

Molecular Weight

227.20 g/mol

IUPAC Name

5-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5N3O4S/c8-7-5-3-4(10(11)12)1-2-6(5)15(13,14)9-7/h1-3H,(H2,8,9)

InChI Key

LRPFNIQPMCMCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2(=O)=O)N

Origin of Product

United States

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